Boc-Asp(OtBu)-OH

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

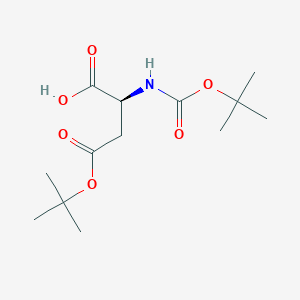

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-4-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO6/c1-12(2,3)19-9(15)7-8(10(16)17)14-11(18)20-13(4,5)6/h8H,7H2,1-6H3,(H,14,18)(H,16,17)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHJDCONJXLIIPW-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426683 | |

| Record name | Boc-Asp(OtBu)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1676-90-0 | |

| Record name | Boc-Asp(OtBu)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-4-tert-butoxy-2-(tert-butoxycarbonylamino)-4-oxo-butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to Boc-Asp(OtBu)-OH: Properties, Structure, and Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and application of N-α-(tert-Butoxycarbonyl)-L-aspartic acid γ-tert-butyl ester, commonly known as Boc-Asp(OtBu)-OH. This derivative of L-aspartic acid is a critical building block in solid-phase peptide synthesis (SPPS), particularly utilizing the Boc/Bzl protection strategy.

Core Chemical Properties

This compound is a white to off-white powder.[1] Its key chemical and physical properties are summarized in the table below for easy reference.

| Property | Value | References |

| IUPAC Name | (2S)-4-(tert-butoxy)-2-{[(tert-butoxy)carbonyl]amino}-4-oxobutanoic acid | [1] |

| CAS Number | 1676-90-0 | [1][2][3] |

| Molecular Formula | C13H23NO6 | |

| Molecular Weight | 289.32 g/mol | |

| Melting Point | 64-67 °C | |

| Boiling Point | 432.6 °C at 760 mmHg | |

| Solubility | Soluble in methanol and dimethyl sulfoxide. Soluble in water or 1% acetic acid. | |

| Appearance | White to off-white powder | |

| Storage Temperature | 2-8°C |

Chemical Structure

The structure of this compound features two key protecting groups: the Boc group on the α-amino group and the tert-butyl (OtBu) ester on the side-chain carboxyl group. These protecting groups are crucial for directing the peptide bond formation during synthesis.

Structural Identifiers:

-

SMILES: CC(C)(C)OC(=O)C--INVALID-LINK--NC(=O)OC(C)(C)C

-

InChI: 1S/C13H23NO6/c1-12(2,3)19-9(15)7-8(10(16)17)14-11(18)20-13(4,5)6/h8H,7H2,1-6H3,(H,14,18)(H,16,17)/t8-/m0/s1

-

InChI Key: PHJDCONJXLIIPW-QMMMGPOBSA-N

Caption: Chemical structure of this compound.

Experimental Protocols: Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a cornerstone for the synthesis of peptides using the Boc-SPPS methodology. The Boc group provides temporary protection of the N-terminus, while the OtBu group offers more permanent protection of the aspartic acid side chain, preventing its participation in undesired reactions.

General Boc-SPPS Workflow

The following diagram illustrates a typical cycle for the incorporation of an amino acid, such as this compound, in Boc-SPPS.

Caption: General workflow for a single coupling cycle in Boc-SPPS.

Detailed Methodologies

1. Boc Deprotection

The removal of the N-terminal Boc group is achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA).

-

Reagents: 25-50% TFA in dichloromethane (DCM).

-

Procedure:

-

Swell the resin-bound peptide in DCM.

-

Treat the resin with the TFA/DCM solution for 1-2 minutes and drain.

-

Add fresh TFA/DCM solution and agitate for 20-30 minutes.

-

Wash the resin thoroughly with DCM to remove excess TFA and the cleaved tert-butyl carbocation.

-

2. Neutralization

Following deprotection, the N-terminal ammonium trifluoroacetate salt must be neutralized to the free amine to enable the subsequent coupling reaction.

-

Reagent: 10% N,N-diisopropylethylamine (DIEA) in DCM.

-

Procedure:

-

Wash the resin with DCM.

-

Treat the resin with the DIEA/DCM solution for 1-2 minutes, twice.

-

Wash the resin with DCM to remove excess base and salts.

-

3. Coupling of this compound

The coupling reaction forms the peptide bond between the free N-terminus of the resin-bound peptide and the carboxyl group of the incoming this compound. The choice of coupling reagent is critical for efficiency and to minimize side reactions.

-

Reagents:

-

This compound (3-4 equivalents relative to resin loading)

-

Coupling Reagent (e.g., HBTU, HATU, or DIC/HOBt) (3-4 equivalents)

-

Base (e.g., DIEA or 2,4,6-collidine) (6-8 equivalents)

-

Solvent: N,N-Dimethylformamide (DMF) or DCM

-

-

Procedure (using HBTU):

-

In a separate vessel, dissolve this compound and HBTU in DMF.

-

Add DIEA to the solution to activate the amino acid.

-

Add the activated amino acid solution to the neutralized resin-bound peptide.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the completion of the reaction using a qualitative test such as the Kaiser test. A negative result (yellow beads) indicates a complete reaction.

-

Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

-

4. Final Cleavage and Deprotection

Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups, including the OtBu on aspartic acid, are removed simultaneously. This is typically achieved using a strong acid cocktail.

-

Reagent: High-concentration TFA (e.g., 95%) with scavengers (e.g., 2.5% water, 2.5% triisopropylsilane) to prevent side reactions.

-

Procedure:

-

Wash the fully assembled peptide-resin with DCM and dry under vacuum.

-

Treat the resin with the cleavage cocktail for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitate the crude peptide by adding it to cold diethyl ether.

-

Collect the precipitated peptide by centrifugation and wash with cold ether.

-

Dry the crude peptide under vacuum.

-

Purification and Analysis

The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Typical Conditions:

-

Column: C18 stationary phase.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient of increasing mobile phase B is used to elute the peptide. The specific gradient will depend on the hydrophobicity of the peptide.

-

-

Analysis: The purity of the final peptide is confirmed by analytical RP-HPLC, and its identity is verified by mass spectrometry.

Potential Side Reactions: Aspartimide Formation

A significant side reaction associated with aspartic acid residues in peptide synthesis is the formation of a succinimide ring, known as an aspartimide. This can occur during both Fmoc and Boc-SPPS, particularly during the basic conditions of piperidine treatment in Fmoc synthesis or repeated acidolysis in Boc synthesis. The OtBu protecting group on the side chain of this compound is designed to be bulky to sterically hinder this cyclization. However, under certain conditions, especially with prolonged exposure to deprotection reagents, aspartimide formation can still occur, leading to impurities that can be difficult to separate from the desired peptide. Careful optimization of coupling and deprotection times is crucial to minimize this side reaction.

References

Technical Guide: Boc-Asp(OtBu)-OH in Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of N-α-(tert-butoxycarbonyl)-L-aspartic acid β-tert-butyl ester, commonly known as Boc-Asp(OtBu)-OH. It details its chemical properties, its critical role in peptide synthesis, and experimental protocols for its application.

Core Compound Data: this compound

This compound is a derivative of the amino acid L-aspartic acid, strategically modified with two distinct protecting groups: the Boc group on the α-amino group and a tert-butyl ester (OtBu) on the side-chain carboxyl group. This dual protection makes it a cornerstone reagent in Boc-based solid-phase peptide synthesis (SPPS).

Physicochemical Properties

The quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | Citations |

| CAS Number | 1676-90-0 | [1][2] |

| Molecular Formula | C13H23NO6 | [2] |

| Molecular Weight | 289.32 g/mol | |

| Appearance | White to off-white powder | |

| Melting Point | 64-67 °C | |

| Optical Activity | [α]20/D +2.0±0.4°, c = 1% in methanol | |

| Purity | ≥98.0% | |

| Solubility | Soluble in methanol and dimethyl sulfoxide | |

| Storage Temperature | 2-8°C |

Chemical Structure and Protecting Groups

The structure of this compound is designed for controlled, sequential peptide bond formation. The tert-butoxycarbonyl (Boc) group protects the α-amine, while the tert-butyl (OtBu) ester protects the side-chain carboxylic acid. This orthogonal protection scheme is fundamental to its utility.

References

A Technical Guide to the Solubility of Boc-Asp(OtBu)-OH in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-tert-butoxycarbonyl-L-aspartic acid β-tert-butyl ester (Boc-Asp(OtBu)-OH), a critical building block in peptide synthesis and pharmaceutical development. Understanding its solubility is paramount for optimizing reaction conditions, purification strategies, and formulation development. While extensive quantitative data is limited in publicly available literature, this guide consolidates known qualitative and semi-quantitative information and provides a detailed experimental protocol for determining precise solubility values.

Physicochemical Properties

| Property | Value |

| CAS Number | 1676-90-0 |

| Molecular Formula | C13H23NO6 |

| Molecular Weight | 289.32 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 64-67 °C |

Solubility Profile of this compound

The solubility of this compound is dictated by its molecular structure, which includes a polar carboxylic acid and two bulky, non-polar protecting groups (Boc and tert-butyl ester). This amphiphilic nature results in solubility in a range of organic solvents.

Quantitative and Qualitative Solubility Data

The following table summarizes the available solubility data for this compound. It is important to note that much of the available information is qualitative. Researchers are strongly encouraged to determine quantitative solubility in their specific solvent systems using the protocol provided below.

| Solvent | Abbreviation | Type | Solubility (at ambient temperature) | Citation |

| Methanol | MeOH | Polar Protic | Soluble | [1][2][3][4] |

| Dimethyl Sulfoxide | DMSO | Polar Aprotic | Soluble | [1] |

| N,N-Dimethylformamide | DMF | Polar Aprotic | 0.3 g in 2 mL (clear solution) | |

| Water | H2O | Polar Protic | Soluble in water or 1% acetic acid* |

*Note: The reported solubility in water or 1% acetic acid should be treated with caution, as the presence of two bulky, non-polar protecting groups would typically impart low aqueous solubility. This may refer to specific conditions or a different form of the compound.

Based on the solubility of structurally similar protected amino acids, such as Fmoc-Asp(OtBu)-OH, it is anticipated that this compound will also exhibit solubility in other common organic solvents used in peptide synthesis. These may include:

-

Dichloromethane (DCM)

-

Chloroform

-

Ethyl Acetate (EtOAc)

-

Acetone

-

Tetrahydrofuran (THF)

-

Acetonitrile (ACN)

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The following protocol details the widely accepted shake-flask method for determining the thermodynamic solubility of a compound. This method establishes the equilibrium concentration of a solute in a solvent at a specific temperature.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (analytical grade or higher)

-

Analytical balance

-

Vials with screw caps (e.g., 2-4 mL)

-

Thermostatically controlled shaker or orbital incubator

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., UV-Vis spectrophotometer, NMR)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a vial. The excess should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Accurately add a known volume of the desired solvent to the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24-48 hours. A preliminary time-course experiment can be conducted to determine the minimum time required to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed to let the excess solid settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining microscopic solid particles.

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV).

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. Analytical and Computational Methods for the Estimation of Drug-Polymer Solubility and Miscibility in Solid Dispersions Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. openaccesspub.org [openaccesspub.org]

Proper Storage and Handling of Boc-Asp(OtBu)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-tert-Butoxycarbonyl-L-aspartic acid β-tert-butyl ester, commonly known as Boc-Asp(OtBu)-OH, is a critical building block in solid-phase peptide synthesis (SPPS). The integrity and purity of this reagent are paramount to the successful synthesis of peptides. Improper storage and handling can lead to degradation of the compound, the introduction of impurities, and ultimately, failure of the synthesis. This technical guide provides a comprehensive overview of the best practices for the storage and handling of this compound to ensure its stability and optimal performance in research and drug development applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 1676-90-0 |

| Molecular Formula | C13H23NO6 |

| Molecular Weight | 289.32 g/mol |

| Appearance | White to off-white powder[1] |

| Melting Point | 64-67 °C |

| Solubility | Soluble in methanol and dimethyl sulfoxide |

Storage Conditions

Proper storage of this compound is crucial to prevent degradation. The primary environmental factors to control are temperature, moisture, and light.

Temperature

The recommended storage temperature for this compound is between 2°C and 8°C [2][3]. Some suppliers also indicate that storage at temperatures up to 25°C is acceptable for shorter periods[1]. For long-term storage, refrigeration is essential to minimize thermal degradation. It is also noted that for prepared stock solutions, storage at -20°C should be limited to one month, while storage at -80°C can extend the usability for up to six months[4].

| Condition | Temperature Range | Duration |

| Solid (Long-term) | 2°C to 8°C | As per manufacturer's expiry date |

| Solid (Short-term) | ≤ 25°C | Limited periods |

| Stock Solution | -20°C | Up to 1 month |

| Stock Solution | -80°C | Up to 6 months |

Moisture and Atmosphere

This compound should be stored in a tightly sealed container in a dry environment. The compound is susceptible to hydrolysis, and exposure to moisture can lead to the cleavage of the Boc and tert-butyl protecting groups. It is recommended to handle the compound in a controlled atmosphere, such as a glove box or a room with low humidity, especially when dispensing.

Light Sensitivity

While specific data on the light sensitivity of this compound is not extensively documented, it is a general best practice for all sensitive chemical reagents to be stored in opaque or amber containers to protect them from light, which can catalyze degradation.

Handling Procedures

Safe and effective handling of this compound is essential to protect both the researcher and the integrity of the compound.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment should be worn. This includes:

| PPE Item | Specification |

| Eye Protection | Safety glasses or goggles |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |

| Respiratory Protection | Use in a well-ventilated area. For large quantities or where dust may be generated, a dust mask or respirator is recommended. |

| Body Protection | Laboratory coat |

Dispensing and Weighing

To prevent contamination and exposure, this compound should be handled in a clean, designated area.

-

Equilibration: Before opening, allow the container to equilibrate to room temperature to prevent condensation of moisture on the cold powder.

-

Inert Atmosphere: If possible, handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to air and moisture.

-

Weighing: Use a clean, dry spatula and weighing vessel. Weigh the desired amount quickly and recap the container immediately.

Spill and Waste Disposal

In case of a spill, avoid generating dust. Gently sweep up the spilled solid and place it in a sealed container for disposal. Dispose of waste this compound and any contaminated materials in accordance with local, state, and federal regulations.

Experimental Protocols

While specific experimental protocols for the storage and handling of this compound are not typically published, the following general laboratory procedures are recommended.

Protocol for Aliquoting and Storing Stock Solutions

-

Solvent Selection: Choose a high-purity, anhydrous solvent appropriate for the intended application (e.g., dimethylformamide (DMF) or dichloromethane (DCM) for SPPS).

-

Dissolution: Under an inert atmosphere, dissolve the weighed this compound in the chosen solvent to the desired concentration. Gentle warming or vortexing can be used to aid dissolution.

-

Aliquoting: Dispense the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.

-

Storage: Store the aliquots at the recommended temperature (-20°C for short-term or -80°C for long-term) in tightly sealed, clearly labeled containers.

Visualizing Workflows

Logical Workflow for Storage and Handling

The following diagram illustrates the key decision points and steps for the proper storage and handling of this compound.

Caption: Workflow for this compound Storage and Handling.

Conclusion

The chemical stability and purity of this compound are directly impacted by storage and handling practices. By adhering to the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can ensure the integrity of this critical reagent, leading to more reliable and reproducible results in peptide synthesis and other applications. The key takeaways are to maintain a cold, dry, and dark storage environment and to employ careful handling techniques to prevent contamination and degradation.

References

A Technical Guide to High-Purity Boc-Asp(OtBu)-OH for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity N-α-(tert-Butoxycarbonyl)-L-aspartic acid β-tert-butyl ester (Boc-Asp(OtBu)-OH), a critical building block in solid-phase peptide synthesis (SPPS). This document details commercially available sources, key quality parameters, and comprehensive experimental protocols for its application in the synthesis of biologically active peptides. The information herein is intended to support researchers in the fields of peptide chemistry, drug discovery, and materials science.

Commercial Suppliers and Specifications

The quality and purity of amino acid derivatives are paramount for the successful synthesis of peptides. High-purity this compound is available from a range of reputable commercial suppliers. The following table summarizes key specifications from several vendors to facilitate selection based on research requirements.

| Supplier | Product Name | CAS No. | Purity | Enantiomeric Form | Molecular Weight | Storage |

| Sigma-Aldrich | This compound | 1676-90-0 | ≥99.0% (sum of enantiomers, TLC)[1][2] | L-form | 289.32 g/mol [1][2] | 2-8°C[1] |

| AdooQ Bioscience | This compound | 1676-90-0 | >99% (HPLC) | L-form | 289.32 g/mol | 2-8°C |

| Aapptec | This compound | 1676-90-0 | Not specified | L-form | 289.3 g/mol | Not specified |

| ChemPep | This compound | 1676-90-0 | Not specified | L-form | 289.32 g/mol | Not specified |

| Sriramchem Laboratories | Boc-L-aspartic acid 4-tert-butyl ester | 1676-90-0 | 99.00% | L-form | 289.32 g/mol | Not specified |

| APExBIO | Boc-D-Asp(OtBu)-OH·DCHA | 200334-95-8 | Not specified | D-form (as DCHA salt) | 470.66 g/mol | Not specified |

| Guidechem | BOC-D-ASP(OTBU)-OH DCHA | 200334-95-8 | 99% | D-form (as DCHA salt) | 470.66 g/mol | Not specified |

Core Concepts in Application: Boc Solid-Phase Peptide Synthesis (SPPS)

This compound is a cornerstone of the Boc-SPPS methodology. The Boc group provides temporary protection of the α-amino group, which is readily removed by mild acid treatment (typically with trifluoroacetic acid, TFA). The tert-butyl ester on the side chain of the aspartic acid residue offers robust protection against undesired side reactions during peptide chain elongation. This side-chain protecting group is stable to the repetitive TFA treatments used for Nα-Boc deprotection and is typically removed during the final cleavage of the peptide from the resin with a strong acid, such as anhydrous hydrogen fluoride (HF).

A critical consideration when using aspartic acid derivatives in peptide synthesis is the potential for aspartimide formation. This side reaction is particularly prevalent in Fmoc-based SPPS due to the use of a basic deprotection solution (piperidine). The Boc-SPPS strategy, with its acidic deprotection steps, generally offers a reduced risk of aspartimide formation.

Experimental Protocols

The following section provides a detailed, generalized protocol for the manual Boc solid-phase synthesis of a peptide containing an aspartic acid residue using this compound.

Materials and Reagents

-

High-purity Boc-amino acids (including this compound)

-

Merrifield resin (or other suitable resin for Boc-SPPS)

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU, HOBt, DIC)

-

Anhydrous hydrogen fluoride (HF) - EXTREME CAUTION REQUIRED

-

Scavengers (e.g., anisole, p-cresol)

-

Diethyl ether, cold

-

Methanol

-

Isopropanol

Protocol for a Single Coupling Cycle in Boc-SPPS

This protocol outlines the steps for adding one amino acid to the growing peptide chain on the resin.

-

Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.

-

Deprotection (Boc Removal):

-

Drain the DCM.

-

Add a solution of 50% TFA in DCM to the resin.

-

Agitate for 2 minutes and drain.

-

Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

-

Drain the TFA solution.

-

-

Washing:

-

Wash the resin with DCM (3 times).

-

Wash with isopropanol (2 times).

-

Wash with DCM (3 times).

-

-

Neutralization:

-

Add a solution of 5-10% DIEA in DCM to the resin.

-

Agitate for 2 minutes and drain.

-

Repeat the neutralization step.

-

Wash the resin with DCM (3 times).

-

-

Coupling (Introduction of this compound):

-

In a separate vessel, dissolve this compound (3-4 equivalents relative to the resin substitution) and an activating agent (e.g., HBTU, 3-4 equivalents) in DMF.

-

Add DIEA (6-8 equivalents) to the amino acid solution to begin pre-activation (2-5 minutes).

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the reaction completion using the Kaiser test (ninhydrin test). A negative result (yellow beads) indicates a complete coupling. If the test is positive (blue beads), the coupling step should be repeated.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (3 times).

-

Wash the resin with DCM (3 times).

-

This cycle is repeated for each amino acid in the peptide sequence.

Final Cleavage and Deprotection

CAUTION: This procedure involves the use of anhydrous HF, which is extremely toxic and corrosive. It must be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment.

-

Resin Preparation: After the final coupling and washing steps, the peptide-resin is dried under vacuum.

-

HF Cleavage:

-

Place the dried peptide-resin in a specialized HF cleavage apparatus.

-

Add appropriate scavengers (e.g., anisole) to the resin.

-

Cool the apparatus to 0°C.

-

Carefully condense anhydrous HF into the reaction vessel.

-

Stir the mixture at 0°C for 1-2 hours.

-

-

HF Removal and Peptide Precipitation:

-

Evaporate the HF under a stream of nitrogen.

-

Wash the resin with cold diethyl ether to precipitate the crude peptide and remove the scavengers.

-

-

Peptide Isolation and Purification:

-

Collect the precipitated peptide by filtration or centrifugation.

-

Wash the peptide pellet with cold diethyl ether multiple times.

-

Dry the crude peptide under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Visualizations

Boc-SPPS Experimental Workflow

The following diagram illustrates the cyclical nature of the Boc solid-phase peptide synthesis process.

Caption: General workflow for a single cycle of Boc solid-phase peptide synthesis.

Example Signaling Pathway: Renin-Angiotensin System

Peptides containing aspartic acid are ubiquitous in biological systems. For instance, Angiotensin II, a key octapeptide hormone in the renin-angiotensin system (RAS), has an N-terminal aspartic acid residue. The synthesis of Angiotensin II and its analogs often utilizes this compound. The RAS plays a critical role in regulating blood pressure and fluid balance.

Caption: Simplified diagram of the Renin-Angiotensin signaling pathway.

References

Technical Guide to the Safe Handling of Boc-Asp(OtBu)-OH

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data for N-α-tert-Butoxycarbonyl-L-aspartic acid γ-tert-butyl ester (Boc-Asp(OtBu)-OH), a key reagent in peptide synthesis. The following sections detail its physical and chemical properties, known hazards, handling procedures, and emergency protocols to ensure its safe use in a laboratory setting.

Chemical Identification and Physical Properties

This compound is a protected amino acid derivative commonly used in solid-phase and solution-phase peptide synthesis. Its protecting groups, Boc and tert-butyl ester, are labile to acidic conditions, allowing for selective deprotection during peptide elongation.

| Property | Value |

| CAS Number | 1676-90-0[1][2][3] |

| Molecular Formula | C13H23NO6[1] |

| Molecular Weight | 289.32 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 64-67 °C |

| Solubility | Soluble in methanol and dimethyl sulfoxide |

| Storage Temperature | 2-8°C |

Hazard Identification and GHS Classification

This compound is classified as an irritant. The following table summarizes its GHS classification.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

GHS Pictogram:

Signal Word: Warning

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Toxicological and Ecological Information

| Endpoint | Result |

| Acute Toxicity (Oral, Dermal, Inhalation) | No data available |

| Carcinogenicity | No data available |

| Mutagenicity | No data available |

| Teratogenicity | No data available |

| Aquatic Toxicity | No data available |

| Persistence and Degradability | No data available |

| Bioaccumulative Potential | No data available |

Note: The absence of data does not imply that the substance is not hazardous. Standard precautions for handling laboratory chemicals should be observed.

Experimental Protocols

Handling and Storage

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place at 2-8°C.

Spill Cleanup Protocol for Powdered this compound

This protocol outlines the procedure for managing a minor spill of powdered this compound in a laboratory setting.

Materials:

-

Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves, and a dust mask (N95 or equivalent).

-

Spill Kit: Absorbent pads, inert absorbent material (e.g., vermiculite or sand), a scoop or brush and dustpan, sealable plastic bags for waste disposal, and hazardous waste labels.

Procedure:

-

Evacuate and Secure the Area: Alert personnel in the immediate vicinity of the spill. Restrict access to the area.

-

Don Appropriate PPE: Before approaching the spill, ensure all necessary PPE is worn.

-

Contain the Spill: If the powder is spreading, carefully cover it with a plastic sheet or absorbent pads to minimize dust generation.

-

Clean Up the Spill:

-

Gently sweep or scoop the spilled powder into a designated, labeled hazardous waste container. Avoid creating airborne dust.

-

For residual powder, use a damp cloth or absorbent pad to wipe the area. Do not use dry sweeping methods that can disperse the dust.

-

-

Decontaminate the Area: Wipe the spill area with a suitable laboratory detergent and then with water.

-

Dispose of Waste: All contaminated materials (absorbent pads, gloves, etc.) must be placed in a sealed, labeled hazardous waste bag for proper disposal according to institutional and local regulations.

-

Wash Hands: Thoroughly wash hands with soap and water after completing the cleanup.

Visualizations

Caption: Workflow for cleaning up a powdered chemical spill.

Caption: Logical flow of key safety information for this compound.

References

The Cornerstone of Peptide Synthesis: A Technical Guide to Boc and OtBu Protecting Groups

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving high-purity, desired peptide sequences. Among the arsenal of protective moieties, the tert-butoxycarbonyl (Boc) and tert-butyl (OtBu) groups have established themselves as foundational tools, particularly in solid-phase peptide synthesis (SPPS). This technical guide provides a comprehensive overview of the core functions, mechanisms of action, and experimental considerations for the effective application of Boc and OtBu protecting groups in the synthesis of peptides.

Core Principles of Boc and OtBu Protection

The primary role of protecting groups in peptide synthesis is to reversibly mask reactive functional groups, thereby preventing unwanted side reactions during peptide bond formation and ensuring the correct amino acid sequence.[1][2] The Boc group is predominantly used for the temporary protection of the α-amino group of an amino acid, while the OtBu group is employed for the semi-permanent protection of reactive amino acid side chains.[1][3]

The efficacy of the Boc and OtBu protecting groups hinges on the principle of orthogonality .[4] In an ideal orthogonal strategy, each class of protecting group can be removed under specific conditions without affecting the others. This allows for the selective deprotection of the α-amino group for chain elongation while the side-chain protecting groups remain intact until the final cleavage step.

The Boc and OtBu groups are key components of two major SPPS strategies: the Boc/Bzl strategy and the Fmoc/tBu strategy.

-

Boc/Bzl Strategy: This classic approach utilizes the acid-labile Boc group for temporary Nα-protection and more acid-stable benzyl-based groups (Bzl) for side-chain protection.

-

Fmoc/tBu Strategy: In this widely used orthogonal method, the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group is used for Nα-protection, while acid-labile t-butyl-based groups, including OtBu, protect the side chains.

The Boc Protecting Group: Nα-Amine Protection

The tert-butoxycarbonyl (Boc) group is a carbamate-based protecting group that shields the α-amino group of an amino acid. Its widespread use stems from its ease of introduction and its selective removal under acidic conditions.

Mechanism of Boc Protection and Deprotection

Protection: The Boc group is introduced by reacting the amino acid with di-tert-butyl dicarbonate (Boc anhydride, Boc₂O) in the presence of a base. The amino group acts as a nucleophile, attacking one of the carbonyl carbons of the Boc anhydride.

Deprotection: The key feature of the Boc group is its lability in the presence of a strong acid, typically trifluoroacetic acid (TFA). The deprotection mechanism involves protonation of the carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This unstable intermediate readily decarboxylates to release the free amine and carbon dioxide.

Side Reactions Associated with Boc Deprotection

The generation of the highly reactive tert-butyl cation during Boc deprotection can lead to unwanted side reactions, primarily the alkylation of nucleophilic amino acid side chains. Tryptophan (Trp), methionine (Met), and cysteine (Cys) are particularly susceptible to this modification. To prevent this, scavengers are added to the deprotection solution to trap the tert-butyl cations. Common scavengers include triethylsilane, anisole, and ethanedithiol.

The OtBu Protecting Group: Side-Chain Protection

The tert-butyl (tBu) group, in the form of tert-butyl ethers (for Ser, Thr, Tyr) and tert-butyl esters (for Asp, Glu), is a cornerstone for side-chain protection, especially in the Fmoc/tBu strategy.

Role and Orthogonality of the OtBu Group

In Fmoc-based SPPS, the OtBu group's stability to the basic conditions (e.g., piperidine in DMF) used for Fmoc removal is crucial. It remains on the side chain throughout the iterative cycles of peptide elongation. The OtBu group is then readily cleaved during the final step of peptide cleavage from the resin, which is typically performed with a strong acid cocktail containing TFA. This orthogonality ensures the integrity of the side chains until the final product is released.

The OtBu group is used to protect the following amino acid side chains:

-

Serine (Ser) and Threonine (Thr): The hydroxyl groups are protected as tBu ethers.

-

Aspartic acid (Asp) and Glutamic acid (Glu): The carboxyl groups are protected as tBu esters.

-

Tyrosine (Tyr): The phenolic hydroxyl group is protected as a tBu ether.

Side Reactions Involving OtBu Groups

While generally robust, the use of OtBu protecting groups can be associated with certain side reactions, particularly with aspartic acid.

-

Aspartimide Formation: Peptides containing Asp(OtBu) followed by residues like Gly, Ala, or Ser are prone to forming a cyclic aspartimide intermediate, especially under basic or acidic conditions. This can lead to the formation of byproducts, including the racemization of the aspartic acid residue and the formation of β-aspartyl peptides.

-

Incomplete Cleavage: In some cases, particularly with sterically hindered sequences, the complete removal of the OtBu group during the final TFA cleavage can be challenging, leading to incomplete deprotection.

Quantitative Data and Experimental Considerations

The efficiency of peptide synthesis is highly dependent on the precise control of reaction conditions. The following tables summarize key quantitative data for the use of Boc and OtBu protecting groups.

| Parameter | Condition | Typical Value/Range | Reference |

| Boc Deprotection | Reagent | 50% TFA in Dichloromethane (DCM) | |

| Time | 15-30 minutes | ||

| Scavengers (for Trp, Met, Cys) | 0.5% Dithioethane (DTE) | ||

| Fmoc Deprotection | Reagent | 20% Piperidine in DMF | |

| Time | 5-20 minutes | ||

| Final Cleavage (Fmoc/tBu) | Reagent | 95% TFA, with scavengers (e.g., H₂O, TIS) | |

| Time | 1-3 hours |

Table 1: Typical Reaction Conditions for Deprotection in SPPS.

| Side Reaction | Susceptible Sequence | Conditions Favoring Formation | Mitigation Strategy | Reference |

| tBu Cation Alkylation | Trp, Met, Cys | Boc deprotection with TFA | Addition of scavengers (e.g., TIS, EDT) | |

| Aspartimide Formation | Asp-Gly, Asp-Ala, Asp-Ser | Basic (Fmoc deprotection) or acidic conditions | Use of sterically hindered OtBu analogues |

Table 2: Common Side Reactions and Mitigation Strategies.

Detailed Experimental Protocols

Protocol for Boc Deprotection in Boc-SPPS

-

Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.

-

Pre-wash: Wash the resin with the deprotection solution (e.g., 50% TFA in DCM) for 1-2 minutes.

-

Deprotection: Add the deprotection solution (containing scavengers if necessary) to the resin and shake for 20-30 minutes at room temperature.

-

Washing: Filter the resin and wash thoroughly with DCM (3x), isopropanol (3x), and then DCM (3x) to remove residual acid and byproducts.

-

Neutralization: Neutralize the resulting trifluoroacetate salt of the N-terminal amine with a solution of 10% diisopropylethylamine (DIEA) in DCM for 5-10 minutes (repeat twice).

-

Washing: Wash the resin thoroughly with DCM to prepare for the next coupling step.

Protocol for Final Cleavage and OtBu Deprotection in Fmoc-SPPS

-

Resin Preparation: After the final Fmoc deprotection and washing, dry the peptide-resin under vacuum.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

-

Cleavage Reaction: Add the cleavage cocktail to the resin and shake at room temperature for 2-3 hours.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.

-

Peptide Collection: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Drying: Dry the crude peptide under vacuum.

-

Purification: Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

The Boc and OtBu protecting groups are indispensable tools in the synthesis of peptides, enabling the precise and efficient assembly of complex amino acid sequences. A thorough understanding of their chemical properties, mechanisms of action, and potential side reactions is critical for researchers and drug development professionals. By carefully selecting the appropriate protection strategy, optimizing reaction conditions, and employing effective mitigation strategies for side reactions, high-purity peptides can be successfully synthesized for a wide range of research and therapeutic applications. The continued refinement of protecting group strategies and methodologies will undoubtedly further advance the field of peptide science.

References

spectroscopic data for Boc-Asp(OtBu)-OH (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-tert-butoxycarbonyl-L-aspartic acid β-tert-butyl ester, commonly known as Boc-Asp(OtBu)-OH. This valuable amino acid derivative is a critical building block in solid-phase peptide synthesis and various other applications within pharmaceutical and chemical research. This document presents its key spectroscopic characteristics—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—along with detailed experimental protocols for data acquisition.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.4 | d | 1H | NH |

| ~4.4 | m | 1H | α-CH |

| ~2.8 | dd | 1H | β-CH |

| ~2.6 | dd | 1H | β-CH' |

| 1.45 | s | 9H | Boc (C(CH₃)₃) |

| 1.44 | s | 9H | OtBu (C(CH₃)₃) |

Note: Spectra are typically recorded in CDCl₃ or DMSO-d₆. Chemical shifts may vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| ~172 | C=O (OtBu Ester) |

| ~171 | C=O (Carboxylic Acid) |

| ~155 | C=O (Boc) |

| ~82 | C (CH₃)₃ (OtBu) |

| ~80 | C (CH₃)₃ (Boc) |

| ~50 | α-CH |

| ~38 | β-CH₂ |

| ~28.3 | C(C H₃)₃ (OtBu) |

| ~28.1 | C(C H₃)₃ (Boc) |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Broad | O-H stretch (Carboxylic Acid) |

| ~2980 | Strong | C-H stretch (Aliphatic) |

| ~1740 | Strong | C=O stretch (Ester) |

| ~1710 | Strong | C=O stretch (Carboxylic Acid & Boc) |

| ~1510 | Medium | N-H bend (Amide II) |

| ~1160 | Strong | C-O stretch (Ester & Boc) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z | Ion |

| 290.16 | [M-H]⁻ |

| 312.14 | [M+Na-2H]⁻ |

Note: Data is typically acquired using Electrospray Ionization (ESI) in negative ion mode. The molecular weight of this compound is 289.32 g/mol .

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of this compound for ¹H NMR analysis, or 20-50 mg for ¹³C NMR, into a clean, dry vial.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure complete dissolution by gentle swirling or vortexing.

-

Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum on a 300 MHz or higher field spectrometer. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum on a 75 MHz or higher field spectrometer using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate NMR software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

IR Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid this compound sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the anvil. This is a common and straightforward method for solid samples.[1]

-

KBr Pellet: Alternatively, grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

-

Data Acquisition: Place the sample (ATR crystal or KBr pellet) in the IR spectrometer and record the spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is then analyzed to identify the characteristic absorption bands of the functional groups present in the molecule.[2]

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of around 10 µg/mL with the mobile phase solvent.

-

Instrumentation: Use an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

-

Data Acquisition: Infuse the sample solution directly into the ESI source or inject it via a liquid chromatography system. Acquire the mass spectrum in negative ion mode to observe the deprotonated molecule [M-H]⁻.

-

Data Analysis: Analyze the resulting mass spectrum to determine the mass-to-charge ratio (m/z) of the parent ion and any other significant fragments or adducts.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

The Stability of Boc-Asp(OtBu)-OH: A Technical Guide for Drug Development Professionals

An In-depth Analysis of the Chemical and Physical Stability of a Key Amino Acid Derivative in Peptide Synthesis

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the stability of building blocks used in peptide synthesis is paramount to ensuring the purity, efficacy, and safety of the final active pharmaceutical ingredient (API). N-α-tert-Butoxycarbonyl-L-aspartic acid β-tert-butyl ester, commonly known as Boc-Asp(OtBu)-OH, is a widely utilized protected amino acid derivative. This technical guide provides a detailed overview of its stability under various conditions encountered during storage, handling, and synthesis.

Executive Summary

This compound is a cornerstone of the Boc/Bzl strategy for solid-phase peptide synthesis (SPPS). Its stability is dictated by the acid-labile nature of both the N-terminal Boc (tert-butoxycarbonyl) and the side-chain OtBu (tert-butyl ester) protecting groups. While generally stable under neutral, basic, and long-term storage conditions at recommended temperatures, its primary liabilities include cleavage under acidic conditions and a propensity to undergo base-catalyzed aspartimide formation, a significant side reaction in peptide synthesis. This guide will delve into the specifics of its stability profile, providing quantitative data where available, and outlining experimental protocols for stability assessment.

Chemical Stability Profile

The stability of this compound is a critical factor in its successful application. The molecule's integrity can be compromised by acidic and basic conditions, as well as elevated temperatures.

Acidic Conditions

The defining characteristic of the Boc protecting group is its lability to moderate to strong acids.[1][2] This is the basis for its use in Boc-SPPS, where it is selectively removed at each cycle of peptide chain elongation using acids such as trifluoroacetic acid (TFA).[1][2] Similarly, the side-chain tert-butyl ester is also cleaved by strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) during the final cleavage of the peptide from the resin.[2]

The deprotection mechanism under acidic conditions proceeds via the formation of a stable tert-butyl cation, which subsequently forms isobutylene. This reaction is typically rapid and efficient under standard deprotection conditions (e.g., 25-50% TFA in dichloromethane).

Side Reactions: The liberated tert-butyl cation is a reactive electrophile that can lead to side reactions, particularly the alkylation of nucleophilic residues like tryptophan and methionine within the peptide sequence. To prevent these undesired modifications, scavengers such as triisopropylsilane (TIS) or thioanisole are typically added to the cleavage cocktail.

Basic Conditions

This compound is generally considered stable under the basic and nucleophilic conditions used in other peptide synthesis strategies, such as the piperidine-based deprotection of Fmoc groups. This orthogonality is a fundamental principle that allows for the selective deprotection of different functional groups within the same molecule.

However, a significant side reaction, aspartimide formation , can occur under basic conditions, especially during the synthesis of peptides containing Asp-Gly, Asp-Ala, or Asp-Ser sequences. This intramolecular cyclization reaction is initiated by the deprotonation of the backbone amide nitrogen of the residue C-terminal to the aspartate, which then attacks the side-chain β-carbonyl of the Asp(OtBu) residue. The resulting five-membered succinimide ring (aspartimide) can then be opened by a nucleophile (such as piperidine or hydroxide) to yield a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, often with racemization.

The propensity for aspartimide formation is influenced by several factors, including the sequence, the solvent polarity (higher polarity increases the risk), and the steric bulk of the side-chain protecting group. While the OtBu group offers some steric hindrance, bulkier protecting groups have been developed to further mitigate this side reaction.

Thermal Stability

For this compound, the melting point is reported to be in the range of 64-67°C. Temperatures exceeding this will lead to physical changes and potentially accelerate chemical degradation. For practical purposes, long-term storage at elevated temperatures is not recommended.

Storage and Handling

Product datasheets from various suppliers consistently recommend storing solid this compound in a cool, dry place, typically at 2-8°C. For solutions, storage at -20°C or -80°C is advised to ensure long-term stability and prevent degradation. Repeated freeze-thaw cycles of solutions should be avoided.

Summary of Stability Data

The following table summarizes the stability of this compound under various conditions based on available literature.

| Condition Category | Specific Condition | Stability of this compound | Primary Degradation/Side Reaction |

| Acidic | Moderate Acid (e.g., 25-50% TFA in DCM) | Labile | Cleavage of Boc group |

| Strong Acid (e.g., HF, TFMSA) | Labile | Cleavage of Boc and OtBu groups | |

| Basic | Piperidine (20% in DMF) | Generally Stable | Aspartimide formation (sequence-dependent) |

| Aqueous Base (e.g., NaOH) | Labile | Hydrolysis of esters and carbamate | |

| Thermal | Recommended Storage (2-8°C, solid) | Stable | - |

| Room Temperature (solid, long-term) | Gradual degradation possible | - | |

| Above Melting Point (>67°C) | Unstable | Decomposition | |

| Solvents | Common organic solvents (DMF, DCM, MeOH) | Generally Stable at RT | - |

| Storage | Solid, 2-8°C | Stable | - |

| Solution, -20°C / -80°C | Stable (months) | - |

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose.

Protocol: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

1. Instrumentation and Columns:

-

HPLC system with a UV detector (or PDA for peak purity analysis) and a mass spectrometer (LC-MS) for peak identification.

-

A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a good starting point.

2. Mobile Phase Selection:

-

Mobile Phase A: 0.1% Formic Acid or 0.1% TFA in Water.

-

Mobile Phase B: 0.1% Formic Acid or 0.1% TFA in Acetonitrile.

-

A gradient elution is typically necessary to separate compounds with different polarities. A suggested starting gradient is 5% to 95% B over 20-30 minutes.

3. Method Development and Optimization:

-

Inject a standard solution of this compound (e.g., 1 mg/mL in 50:50 Acetonitrile:Water) to determine its retention time.

-

Perform forced degradation studies to generate degradation products.

4. Forced Degradation (Stress Testing):

-

Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C for several hours.

-

Base Hydrolysis: Incubate a solution in 0.1 M NaOH at room temperature for several hours.

-

Oxidation: Treat a solution with 3% H₂O₂ at room temperature.

-

Thermal Stress: Heat a solid sample at a temperature below its melting point (e.g., 50°C) for several days and also heat a solution at 60°C.

-

Analyze the stressed samples by HPLC. The goal is to achieve 5-20% degradation.

5. Method Validation:

-

Specificity: The method must be able to resolve the main peak from all degradation product peaks. Peak purity analysis using a PDA detector is recommended.

-

Linearity, Accuracy, Precision, and Robustness: Validate these parameters according to ICH guidelines.

Visualizations

Logical Workflow for Stability Testing

References

An In-depth Technical Guide to Boc-Protected Amino Acids for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, practices, and critical considerations of tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS). A foundational technique in peptide chemistry, Boc SPPS offers a robust and reliable method for the synthesis of peptides, particularly for long and complex sequences. This document details the core chemistry, experimental procedures, and potential challenges associated with this methodology.

Core Principles of Boc Solid-Phase Peptide Synthesis

Solid-phase peptide synthesis, pioneered by R. Bruce Merrifield, revolutionized the field by anchoring the C-terminal amino acid to an insoluble resin support.[1] This approach simplifies purification, as excess reagents and byproducts are removed by simple filtration and washing, allowing the use of excess reagents to drive reactions to completion.[1]

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a cornerstone of SPPS.[1] It utilizes the acid-labile Boc group for the temporary protection of the α-amino group of the growing peptide chain.[1] Permanent protecting groups for amino acid side chains are typically benzyl-based and require a much stronger acid for their removal.[1] This difference in acid lability, often termed "graduated acid lability," is the fundamental principle of the Boc-SPPS strategy.

The synthesis proceeds in a cyclical manner from the C-terminus to the N-terminus, with each cycle consisting of two main steps:

-

Nα-Boc Deprotection: The removal of the Boc group from the N-terminal amino acid of the growing peptide chain using a moderately strong acid, typically trifluoroacetic acid (TFA).

-

Coupling: The formation of a new peptide bond by activating the carboxyl group of the incoming Nα-Boc protected amino acid and reacting it with the free N-terminal amine of the resin-bound peptide.

A neutralization step is required after deprotection to liberate the free amine from its ammonium salt before the subsequent coupling reaction.

The Boc-SPPS Workflow: A Visual Representation

The iterative cycle of Boc-SPPS is a meticulously controlled sequence of chemical reactions. The following diagram illustrates the general workflow.

Quantitative Data for Boc-SPPS

The efficiency and success of Boc-SPPS are highly dependent on the precise control of reaction conditions. The following tables summarize key quantitative parameters for the various stages of the synthesis.

Table 1: Reagents and Conditions for Boc-SPPS Cycles

| Step | Reagent/Solvent | Concentration | Volume | Reaction Time | Equivalents (relative to resin loading) |

| Resin Swelling | Dichloromethane (DCM) | - | ~5 mL / 200 mg resin | 30 minutes | - |

| Nα-Boc Deprotection | Trifluoroacetic acid (TFA) in DCM | 25-50% (v/v) | ~5 mL / 200 mg resin | 1-2 minutes, then 15-25 minutes | - |

| Neutralization | Diisopropylethylamine (DIEA) in DCM | 5-10% (v/v) | ~5 mL / 200 mg resin | 2 x 2 minutes | - |

| Amino Acid Coupling (DCC/HOBt) | Boc-Amino Acid | - | Minimal DMF | 1-2 hours | 3 |

| Dicyclohexylcarbodiimide (DCC) | - | In DCM | 10-15 min (pre-activation) | 3 | |

| 1-Hydroxybenzotriazole (HOBt) | - | In DMF | 10-15 min (pre-activation) | 3 | |

| Amino Acid Coupling (HBTU) | Boc-Amino Acid | - | DMF or DCM/DMF | 15-60 minutes | 2-4 |

| HBTU | - | DMF or DCM/DMF | - | 2-4 | |

| DIEA | - | DMF or DCM/DMF | - | 4-8 | |

| Capping (Optional) | Acetic Anhydride | - | In DCM | 15-20 minutes | - |

| DIEA | - | In DCM | 15-20 minutes | - |

Table 2: Common Side-Chain Protecting Groups in Boc-SPPS

| Amino Acid | Side-Chain Protecting Group | Abbreviation | Cleavage Condition |

| Arginine | Tosyl | Tos | High HF, TFMSA |

| Arginine | Nitro | NO₂ | High HF |

| Aspartic Acid | Benzyl ester | Bzl | High HF, TFMSA |

| Cysteine | 4-Methylbenzyl | Meb | High HF |

| Cysteine | Acetamidomethyl | Acm | Stable to HF, removed by other methods |

| Glutamic Acid | Benzyl ester | Bzl | High HF, TFMSA |

| Histidine | Dinitrophenyl | Dnp | Thiophenol prior to HF |

| Lysine | 2-Chlorobenzyloxycarbonyl | 2-Cl-Z | High HF, TFMSA |

| Serine | Benzyl ether | Bzl | High HF, TFMSA |

| Threonine | Benzyl ether | Bzl | High HF, TFMSA |

| Tryptophan | Formyl | For | Piperidine prior to HF |

| Tyrosine | 2-Bromobenzyloxycarbonyl | 2-Br-Z | High HF, TFMSA |

| Tyrosine | Benzyl ether | Bzl | High HF, TFMSA |

Table 3: Cleavage Cocktails for Boc-SPPS

| Cleavage Method | Reagent Composition | Scavengers | Reaction Conditions | Application Notes |

| Low-High HF | Low: HF/DMS (1:3 v/v) | p-cresol, DMS | 0°C, 2-4 hours | Cleaves most protecting groups via an SN2 mechanism, minimizing side reactions. |

| High: Anhydrous HF | Anisole, p-cresol | 0°C, 1 hour | Cleaves the peptide from the resin and removes resistant side-chain groups (e.g., Arg(Tos)). | |

| Standard HF | Anhydrous HF | Anisole (~10% v/v) | 0°C, 1-2 hours | A widely used method, but can lead to side reactions with sensitive amino acids. |

| TFMSA | Trifluoromethanesulfonic acid | Thioanisole, m-cresol | 0°C, 1-2 hours | An alternative to HF, but may not be as effective for all protecting groups. |

| TMSOTf | Trimethylsilyl trifluoromethanesulfonate | TFA, m-cresol | 0°C, 2 hours | Another alternative to HF; Arg(Tos) may require longer reaction times. Cys(Bzl), Cys(Acm), and Arg(NO2) are stable to this cleavage method. |

Detailed Experimental Protocols

Manual Boc-SPPS Protocol (0.1 mmol scale)

-

Resin Swelling:

-

Place the appropriate amount of resin (e.g., 200 mg of Merrifield resin with a loading of 0.5 mmol/g) in a fritted reaction vessel.

-

Add dichloromethane (DCM, ~5 mL) and gently agitate for 30 minutes to swell the resin.

-

Drain the solvent.

-

-

First Amino Acid Attachment (Merrifield Resin - Cesium Salt Method):

-

Swell the chloromethylated resin in dimethylformamide (DMF).

-

Prepare the cesium salt of the C-terminal Boc-amino acid by reacting it with cesium carbonate in an ethanol/water mixture, followed by evaporation to dryness.

-

Dissolve the Boc-amino acid cesium salt in DMF and add it to the swollen resin.

-

Heat the mixture at 50°C for 12-24 hours.

-

Wash the resin thoroughly with DMF, DMF/water, DMF, and finally DCM. Dry the resin under vacuum.

-

-

Nα-Boc Deprotection:

-

Add a solution of 50% TFA in DCM (~5 mL) to the resin.

-

Agitate for 1-2 minutes and drain.

-

Add a fresh portion of 50% TFA in DCM and agitate for 20 minutes.

-

Drain the solution.

-

-

Washing:

-

Wash the resin thoroughly by adding the solvent, agitating for 1 minute, and draining. Perform the following washes:

-

DCM (3 x 5 mL)

-

Isopropanol (IPA) (2 x 5 mL)

-

DCM (3 x 5 mL)

-

-

-

Neutralization:

-

Add a solution of 10% DIEA in DCM (~5 mL) to the resin.

-

Agitate for 2 minutes and drain.

-

Repeat the neutralization step once more.

-

Wash the resin with DCM (3 x 5 mL).

-

-

Amino Acid Coupling (DCC/HOBt Activation):

-

In a separate vial, dissolve the Boc-protected amino acid (0.3 mmol, 3 equivalents) and HOBt (0.3 mmol, 3 equivalents) in a minimal amount of DMF.

-

Add DCC (0.3 mmol, 3 equivalents) dissolved in DCM.

-

Allow the activation to proceed for 10-15 minutes at 0°C.

-

Filter the pre-activated solution to remove the dicyclohexylurea (DCU) precipitate.

-

Add the filtered solution to the neutralized resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the completion of the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin with DCM (3 x 5 mL) and DMF (2 x 5 mL).

-

-

Capping (Optional but Recommended):

-

To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DCM for 15-20 minutes.

-

Wash the resin with DCM (3 x 5 mL).

-

-

Repeat Cycle:

-

Return to step 3 for the coupling of the next amino acid.

-

In Situ Neutralization/Coupling Protocol

This protocol can enhance coupling efficiency, especially for difficult sequences, by minimizing the exposure time of the free amine, which can reduce aggregation.

-

After the TFA deprotection and washing steps (as in the manual protocol), proceed directly to the coupling step.

-

Use a coupling reagent like HBTU or HATU with DIEA.

-

The DIEA in the coupling mixture will simultaneously neutralize the N-terminal ammonium salt and facilitate the coupling reaction.

Final Cleavage and Deprotection (Low-High HF Method)

Caution: Anhydrous Hydrogen Fluoride (HF) is extremely toxic and corrosive. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.

-

Low HF Cleavage (SN2 Mechanism):

-

Place the dried peptide-resin in the HF reaction vessel.

-

Add a scavenger mixture, typically p-cresol and dimethyl sulfide (DMS).

-

Cool the vessel in a dry ice/acetone bath.

-

Distill a mixture of HF/DMS (typically 1:3 v/v) into the reaction vessel.

-

Allow the reaction to stir at 0°C for 2-4 hours.

-

Evaporate the HF and DMS under a vacuum.

-

-

High HF Cleavage (SN1 Mechanism):

-

To the resin from the low HF step, add a scavenger such as anisole or p-cresol.

-

Cool the reaction vessel in a dry ice/acetone bath.

-

Distill neat anhydrous HF into the vessel.

-

Stir the mixture at 0°C for 1 hour.

-

Evaporate the HF under vacuum.

-

-

Work-up:

-

The crude peptide is precipitated from the resin by washing with cold diethyl ether.

-

The peptide is then dissolved in an appropriate aqueous solvent (e.g., 10% acetic acid) and lyophilized.

-

The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Chemical Mechanisms and Pathways

Nα-Boc Deprotection Mechanism

The removal of the Boc group is a critical step in each cycle of the synthesis. The mechanism involves the protonation of the carbamate oxygen by TFA, followed by the loss of a stable tert-butyl cation and the subsequent decarboxylation of the resulting carbamic acid to yield the free amine.

Potential Side Reactions in Boc-SPPS

Several side reactions can occur during Boc-SPPS, potentially leading to impurities in the final product.

-

Diketopiperazine Formation: This side reaction is most prevalent after the coupling of the second amino acid. The deprotected N-terminal amine of the dipeptide can attack the ester linkage to the resin, leading to the cleavage of the dipeptide as a cyclic diketopiperazine. This is particularly problematic with proline or glycine at the C-terminus.

-

Aspartimide Formation: Peptides containing aspartic acid are susceptible to the formation of a five-membered cyclic imide (aspartimide) during both the acid-mediated deprotection and base-catalyzed coupling steps. This can lead to a mixture of α- and β-aspartyl peptides.

-

Alkylation of Sensitive Residues: The tert-butyl cation generated during Boc deprotection can alkylate nucleophilic side chains, particularly those of tryptophan and methionine. The use of scavengers in the deprotection and cleavage steps is crucial to mitigate this side reaction.

Conclusion

Despite the rise of the milder Fmoc strategy, the Boc protecting group remains a powerful and relevant tool in the peptide chemist's arsenal. Its advantages in synthesizing difficult, aggregation-prone sequences ensure its continued use in both academic research and industrial drug development. A thorough understanding of its chemistry, workflow, and associated challenges is essential for its successful application, enabling the efficient and high-quality synthesis of complex peptide molecules.

References

Methodological & Application

Application Notes and Protocols for Boc-Asp(OtBu)-OH in Solid-Phase Peptide Synthesis (SPPS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-α-tert-butyloxycarbonyl-L-aspartic acid β-tert-butyl ester (Boc-Asp(OtBu)-OH) is a key building block in solid-phase peptide synthesis (SPPS) utilizing the Boc/Bzl protection strategy. This strategy relies on the graduated acid lability of protecting groups: the N-α-Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while the side-chain protecting groups, such as the tert-butyl (OtBu) ester on the aspartic acid side chain, are cleaved with a strong acid like hydrofluoric acid (HF) during the final step.

The OtBu group effectively masks the side-chain carboxyl function of aspartic acid, preventing its interference with peptide bond formation. However, its use requires careful consideration of a major side reaction: aspartimide formation. This intramolecular cyclization is particularly prevalent in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser motifs and can lead to the formation of impurities that are difficult to separate from the target peptide.

These application notes provide detailed protocols for the use of this compound in Boc-SPPS, summarize quantitative data regarding side reactions, and offer a practical example in the synthesis of the bioactive peptide, Angiotensin II.

Application Example: Synthesis of Angiotensin II

Angiotensin II (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe) is an octapeptide hormone that plays a crucial role in the Renin-Angiotensin System (RAS) to regulate blood pressure. Its synthesis via Boc-SPPS serves as an excellent practical example for the application of this compound.

Angiotensin II Signaling Pathway

Angiotensin II exerts its effects by binding to the Angiotensin II receptor type 1 (AT1), a G-protein coupled receptor. This interaction initiates a signaling cascade leading to physiological responses such as vasoconstriction and aldosterone secretion.

Caption: Angiotensin II signaling via the AT1 receptor.

Quantitative Data Summary: Aspartimide Formation

The primary side reaction associated with Asp residues is aspartimide formation. The choice of the side-chain protecting group is critical in minimizing this impurity. While Boc-SPPS is generally less prone to this issue than Fmoc-SPPS due to the protonated state of the N-terminal amine after deprotection, it can still occur. The table below compares the performance of the standard OtBu protecting group with bulkier alternatives in a model peptide prone to this side reaction.

| Side-Chain Protecting Group | Desired Peptide (%) | Aspartimide Byproducts (%) | Reference |

| OtBu (tert-butyl) | 55.7 | 44.3 | **** |

| OMpe (3-methylpent-3-yl) | 85.1 | 14.9 | |

| OEpe (3-ethyl-3-pentyl) | 96.5 | 3.5 | |

| OPhp (4-n-propyl-4-heptyl) | 97.8 | 2.2 | |

| OBno (5-n-butyl-5-nonyl) | 99.2 | 0.8 | |

| OtBu + 1-Hydroxybenzotriazole (HOBt) | 78.2 | 21.8 |

Data is based on studies of the scorpion toxin II model peptide (H-Val-Lys-Asp-Gly-Tyr-Ile-OH) after extended treatment with 20% piperidine in DMF to simulate multiple deprotection cycles. Although this data is from an Fmoc-based system, it illustrates the relative stability of different protecting groups, showing a clear trend that bulkier esters significantly reduce aspartimide formation.

Experimental Protocols

The following are detailed protocols for manual Boc-SPPS, with specific considerations for incorporating this compound.

General Boc-SPPS Workflow Diagram

Caption: General workflow for Boc-SPPS.

Protocol 1: Resin Preparation and First Amino Acid Loading

This protocol is for loading the C-terminal amino acid (e.g., Boc-Phe-OH for Angiotensin II) onto a PAM resin for synthesizing a peptide acid.

-

Resin Swelling: Swell 1g of PAM resin (phenylacetamidomethyl) in dichloromethane (DCM) for 30 minutes in a reaction vessel.

-

Cesium Salt Preparation: In a separate flask, dissolve the C-terminal Boc-amino acid (1 equivalent based on resin substitution) in a methanol/water mixture. Add cesium carbonate (0.5 equivalents) and evaporate to dryness to obtain the Boc-amino acid cesium salt.

-

Loading: Dissolve the dried cesium salt in N,N-Dimethylformamide (DMF). Add this solution to the swollen resin.

-